molecular formula C13H21ClN2O2 B15049108 Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride

Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride

Cat. No.: B15049108
M. Wt: 272.77 g/mol
InChI Key: PEGYRMZIOSKURU-UHFFFAOYSA-N
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Description

Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . It is commonly used in various chemical and biological research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-aminobutylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also act as a ligand for receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and selectivity in various reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

benzyl N-(4-aminobutyl)-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-15(10-6-5-9-14)13(16)17-11-12-7-3-2-4-8-12;/h2-4,7-8H,5-6,9-11,14H2,1H3;1H

InChI Key

PEGYRMZIOSKURU-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCN)C(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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